molecular formula C13H14O3 B389145 2-Methylbut-3-yn-2-yl 4-methoxybenzoate CAS No. 294619-87-7

2-Methylbut-3-yn-2-yl 4-methoxybenzoate

Cat. No.: B389145
CAS No.: 294619-87-7
M. Wt: 218.25 g/mol
InChI Key: WRGOVRZCLGHFFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbut-3-yn-2-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-methylbut-3-yn-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems for monitoring and controlling reaction parameters would be essential for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-3-yn-2-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 2-methylbut-3-yn-2-ol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Methylbut-3-yn-2-yl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbut-3-yn-2-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with the target sites. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbut-3-yn-2-yl 4-methoxybenzoate is unique due to its specific ester linkage and methoxybenzoate group, which confer distinct chemical reactivity and biological activity. Its ability to serve as a reference standard and reagent in various scientific applications highlights its versatility and importance in research .

Properties

IUPAC Name

2-methylbut-3-yn-2-yl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-5-13(2,3)16-12(14)10-6-8-11(15-4)9-7-10/h1,6-9H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGOVRZCLGHFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294619-87-7
Record name 2-Methylbut-3-yn-2-yl 4-methoxybenzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN234D98U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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